

evaluating the performance of novel vs. traditional atomic oxygen resistant materials

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A Comparative Guide to Novel and Traditional Atomic Oxygen Resistant Materials

In the harsh environment of Low Earth Orbit (LEO), spacecraft are subjected to a barrage of environmental factors, with **atomic oxygen** (AO) being a primary cause of material degradation. For researchers, scientists, and professionals in drug development utilizing space-based platforms, understanding the performance of materials resistant to AO is critical for mission success and experimental integrity. This guide provides an objective comparison of novel and traditional **atomic oxygen** resistant materials, supported by experimental data, detailed methodologies, and visual representations of degradation and protection mechanisms.

Data Presentation: A Quantitative Comparison

The performance of various materials under **atomic oxygen** exposure can be quantified through several key metrics, primarily the erosion yield (Ey), which measures the volume of material lost per incident oxygen atom. A lower erosion yield signifies greater resistance to **atomic oxygen**. The following tables summarize the erosion yield and other relevant performance data for traditional and novel materials.

Table 1: Performance of Traditional **Atomic Oxygen** Resistant Materials



| Material | Туре | Erosion Yield (cm³/atom) | Key Findings |
|---------------------------------|-----------------------------------|---------------------------------------|--|
| Kapton® HN | Polyimide Film (Uncoated) | 3.0 x 10 ⁻²⁴ | Serves as a common baseline for AO erosion studies.[1] Experiences significant mass loss and surface roughening upon exposure. |
| Black Kapton® XC | Polyimide Film (Carbon-filled) | 2.93 x 10 ⁻²⁴ (stressed) | Erosion rate can be higher under tensile stress. |
| Teflon® FEP | Fluorinated Ethylene Propylene | <0.05 x 10 ⁻²⁴ | Highly resistant but can be susceptible to cracking. |
| SiO ₂ Coated Kapton® | Coated Polyimide | Variable (depends on coating quality) | Offers good protection, but defects like pinholes or cracks in the coating can lead to undercutting and erosion of the underlying Kapton®. |
| Al₂O₃ Coated Kapton® | Coated Polyimide | Variable | Similar to SiO ₂ , provides a protective barrier, but coating integrity is crucial for long-term durability. |

Table 2: Performance of Novel Atomic Oxygen Resistant Materials



| Material | Туре | Erosion Yield (cm³/atom) | Key Findings |
|--------------------------------------|--------------------|------------------------------------|--|
| POSS-Polyimide | Nanocomposite | As low as 0.03 x 10 ⁻²⁴ | Forms a self- passivating silica (SiO ₂) layer upon AO exposure, offering significantly improved protection over traditional Kapton®.[2] Erosion yields can be as little as 1% of Kapton®.[2][3] |
| Graphene Coated Kapton® | Coated Polyimide | 0.11 x 10 ⁻²⁴ | A thin graphene coating can reduce the erosion yield of Kapton® by over 96%. [4][5] The graphene is slowly oxidized, protecting the underlying polymer. |
| Polysiloxane/POSS Hybrid Coatings | Hybrid Coating | 1.3 x 10 ⁻²⁶ | Demonstrates two orders of magnitude lower erosion than pristine polyimide.[6] Forms a continuous protective SiO ₂ layer without cracking.[6] |
| Kapton®/Al₂O₃ Nanocomposite Film | Nanocomposite Film | Lower than Kapton® (initially) | The Al ₂ O ₃ layer inhibits AO diffusion, but prolonged exposure can lead to degradation of the underlying Kapton® matrix.[7] |



| | | | Can be three orders of |
|-------------------|-----------------|--------------------------|------------------------|
| Siloxane Coatings | Polymer Coating | 5.39 x 10 ⁻²⁷ | magnitude lower than |
| | | | uncoated Kapton®, |
| | | | with performance |
| | | | dependent on coating |
| | | | thickness.[8] |

Experimental Protocols

The following protocols outline the standardized methods for evaluating the **atomic oxygen** resistance of materials.

This protocol is based on the principles outlined in the ASTM E2089 standard for ground laboratory **atomic oxygen** interaction evaluation.[2][5][7][9]

- Objective: To simulate the atomic oxygen environment of LEO and measure its effect on material samples.
- Apparatus: A ground-based AO effects simulation facility, typically a vacuum chamber equipped with an atomic oxygen source (e.g., plasma asher, ion source).
- Procedure:
 - Sample Preparation: Samples of both the test material and a reference material (typically Kapton® HN) are cut to standard dimensions. The initial mass of each sample is measured using a microbalance after a dehydration process (e.g., overnight in a vacuum chamber) to remove absorbed water.[8]
 - Mounting: Samples are mounted in the vacuum chamber on a sample holder, ensuring the surface to be exposed is facing the AO source.
 - Exposure: The chamber is evacuated to a high vacuum. The AO source is activated, exposing the samples to a controlled flux of atomic oxygen. Key parameters such as AO energy, flux, and exposure duration are monitored and recorded. For example, an AO flux of 7.09 x 10²⁰ atoms/cm² might be used to simulate a specific duration in LEO.[4]



- Post-Exposure Analysis: After exposure, the samples are removed from the chamber. The final mass is measured after another dehydration cycle. The change in mass is used to calculate the erosion yield.
- Objective: To quantify the volume of material lost per incident oxygen atom.
- Formula:
 - \circ Ey = Δ m / (A * ρ * F)
 - Where:
 - $\Delta m = \text{mass loss of the sample (g)}$
 - A = exposed surface area of the sample (cm²)
 - ρ = density of the material (g/cm³)
 - F = atomic oxygen fluence (atoms/cm²)
- Procedure:
 - \circ The mass loss (Δ m) is determined by subtracting the final mass from the initial mass.
 - The exposed area (A) and material density (ρ) are known parameters.
 - The **atomic oxygen** fluence (F) is typically determined by the mass loss of a co-exposed Kapton® witness sample, for which the erosion yield is well-characterized (3.0 x 10^{-24} cm³/atom).[1][8] The fluence can be calculated as: F = Δ m_kapton / (A_kapton * ρ _kapton * Ey_kapton).
- Objective: To observe changes in the surface morphology and chemical composition of the materials after AO exposure.
- A. Scanning Electron Microscopy (SEM)
 - Purpose: To visualize the surface topography and identify features such as erosion patterns, cracks, and surface roughening.

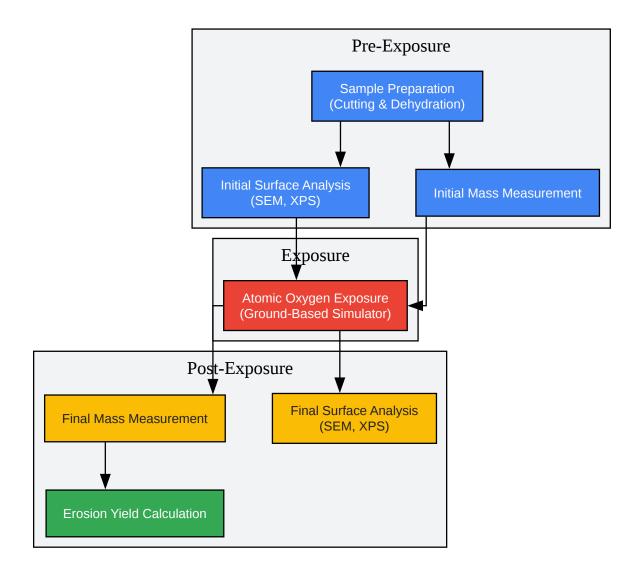


- Sample Preparation:
 - The exposed sample is carefully mounted on an SEM stub using conductive adhesive tape or paint.[10][11]
 - For non-conductive polymer samples, a thin conductive coating (e.g., gold, platinum) is typically applied via sputter coating to prevent charging under the electron beam.[12]
- Analysis: The sample is placed in the SEM chamber, and the surface is scanned with a focused electron beam to generate high-resolution images.
- B. X-ray Photoelectron Spectroscopy (XPS)
 - Purpose: To determine the elemental and chemical composition of the material's surface.
 This is particularly useful for confirming the formation of protective oxide layers (e.g., SiO₂ on POSS-containing materials).
 - Sample Preparation: The sample is placed in the XPS ultra-high vacuum chamber. No special coating is required.
 - Analysis: The sample surface is irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured to identify the elements present and their chemical states. For insulating polymer samples, a charge neutralizer is used to prevent surface charging that can distort the spectra.[13]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the mechanisms of material interaction with **atomic oxygen**.

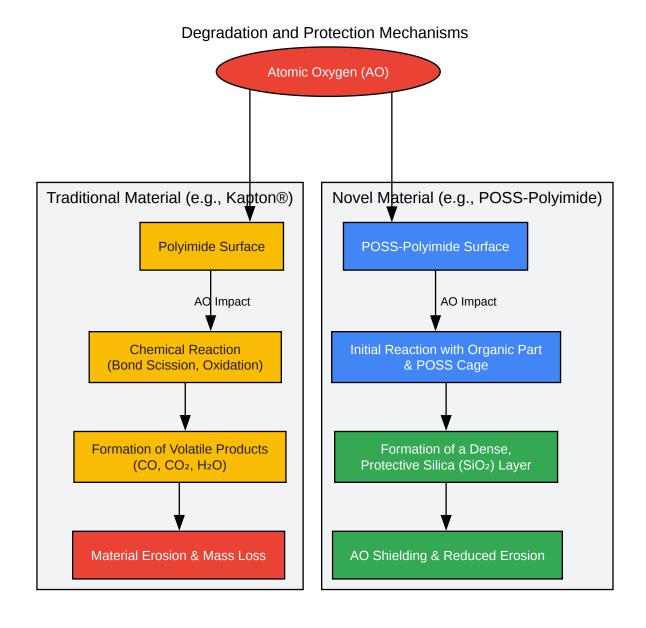




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Caption: Experimental workflow for evaluating atomic oxygen resistance.

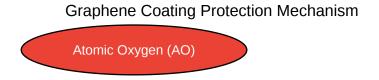


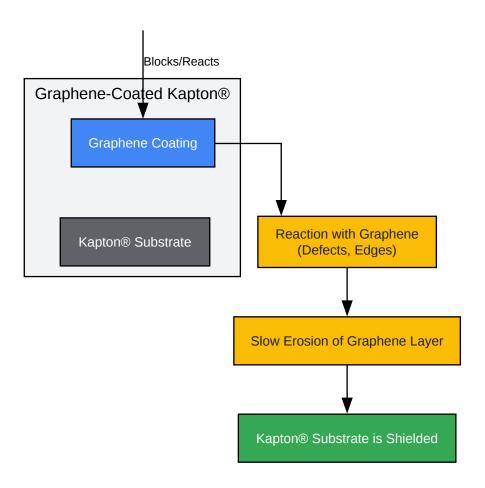


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Caption: AO degradation of Kapton vs. POSS-Polyimide protection.







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Caption: How a graphene coating protects the underlying Kapton®.

In conclusion, while traditional materials like Kapton® have been staples in spacecraft design, they exhibit significant vulnerability to **atomic oxygen**. Novel materials, particularly nanocomposites like POSS-polyimides and advanced coatings such as graphene and polysiloxane hybrids, demonstrate vastly superior resistance by forming protective passivation layers. The selection of an appropriate material will depend on the specific mission requirements, including duration, orbital altitude, and the sensitivity of onboard experiments to



material degradation. The experimental protocols and data presented in this guide provide a framework for making informed decisions in this critical aspect of space mission design.

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